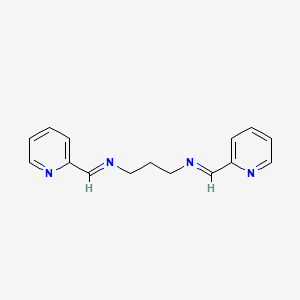
1,3-Propanediamine, N,N'-bis(2-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the reaction of 1,3-propanediamine with 2-pyridinecarboxaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- has several scientific research applications, including:
Coordination Chemistry: The compound can act as a ligand, forming complexes with various metal ions
Catalysis: The compound and its metal complexes can be used as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity, magnetism, and optical activity.
Biological Studies: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl): This compound has similar structural features but with aminoethyl groups instead of pyridinylmethylene groups.
1,3-Diaminopropane: A simpler diamine with only amino groups, lacking the pyridinylmethylene substituents.
N,N-Dimethyl-1,3-propanediamine: A derivative with dimethyl groups on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to the presence of pyridinylmethylene groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis, where the electronic properties of the ligand can significantly influence the reactivity and selectivity of the metal center.
Properties
CAS No. |
39489-18-4 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[3-(pyridin-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C15H16N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-13H,5,8-9H2 |
InChI Key |
YYDPTKXXIWOPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=NCCCN=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
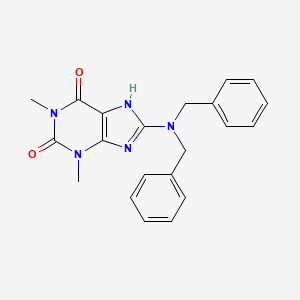
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)

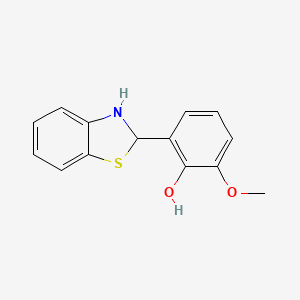

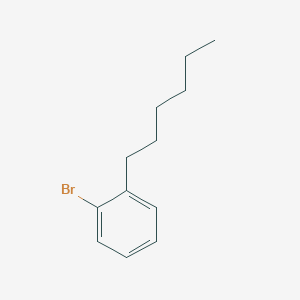

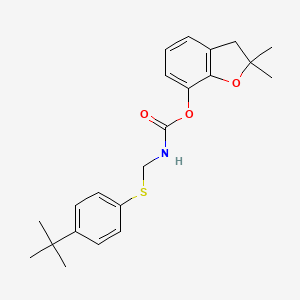
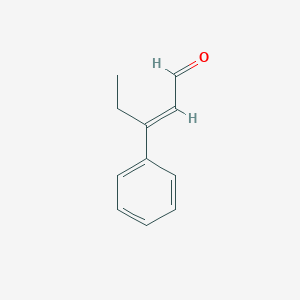
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
